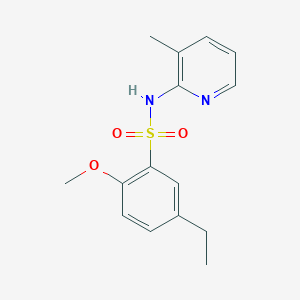
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19N2O3S. It is commonly known as EPM or EPM-1. EPM-1 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of EPM-1 is not fully understood. However, it is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. EPM-1 also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
EPM-1 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also increases the levels of the neurotransmitter acetylcholine in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM-1 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has been extensively studied and its pharmacological properties are well understood. However, EPM-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on EPM-1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration methods for EPM-1 in these applications. Another area of interest is the development of new derivatives of EPM-1 with improved pharmacological properties. Finally, studies are needed to investigate the long-term safety and efficacy of EPM-1 in humans.
Métodos De Síntesis
EPM-1 can be synthesized using a multi-step process. The first step involves the condensation of 2-methoxy-5-nitrobenzenesulfonamide with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
EPM-1 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-ethyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-7-8-13(20-3)14(10-12)21(18,19)17-15-11(2)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXCMBPZJMTHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)



